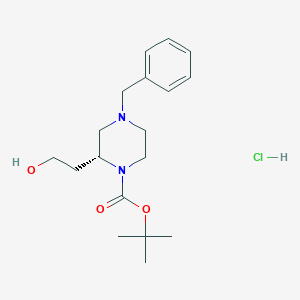
(R)-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl typically involves multiple steps. One common method includes the protection of the piperazine nitrogen atoms, followed by the introduction of the benzyl and hydroxyethyl groups. The tert-butyl group is often introduced via a tert-butyl esterification reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
Medically, piperazine derivatives have been explored for their potential therapeutic effects. This compound may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 4-benzylpiperazine-1-carboxylate
- tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
- benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Uniqueness
®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is unique due to the combination of its functional groups. The presence of both benzyl and hydroxyethyl groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications. Additionally, the ®-configuration may impart specific stereochemical properties that influence its biological activity.
Eigenschaften
Molekularformel |
C18H29ClN2O3 |
|---|---|
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
tert-butyl (2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15;/h4-8,16,21H,9-14H2,1-3H3;1H/t16-;/m1./s1 |
InChI-Schlüssel |
XTHYWYUKBAVIBG-PKLMIRHRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CCO)CC2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


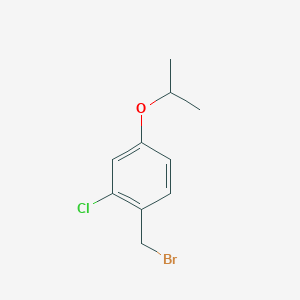


![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
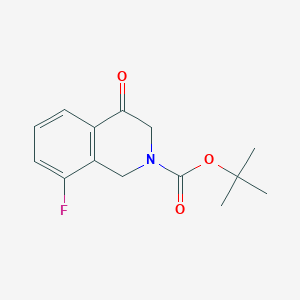
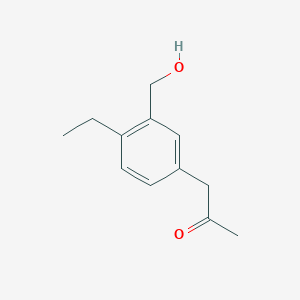






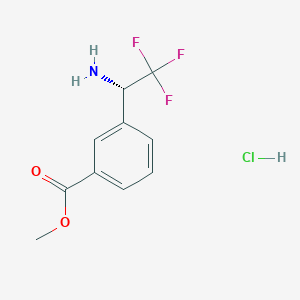
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B14053261.png)
